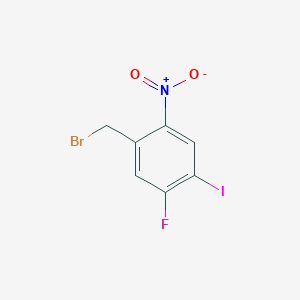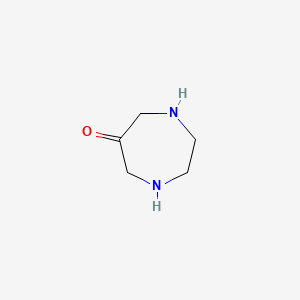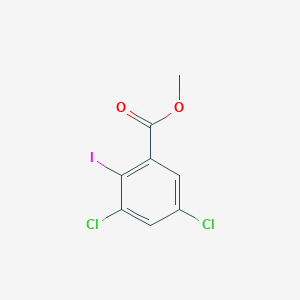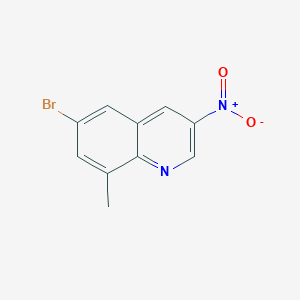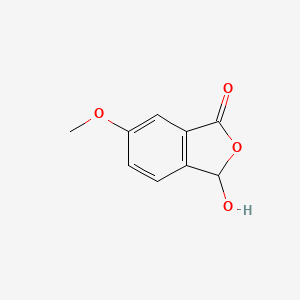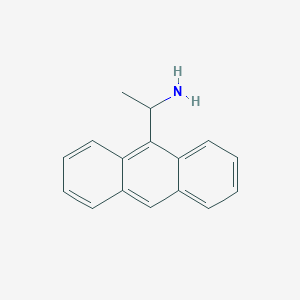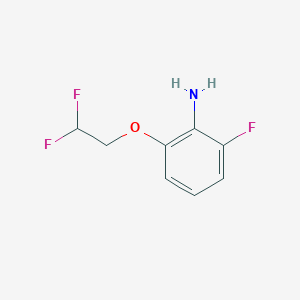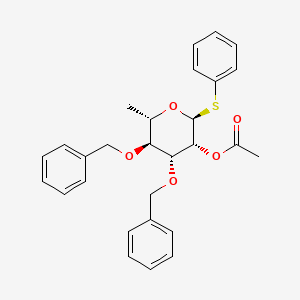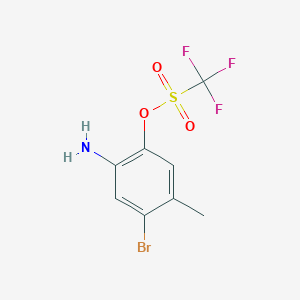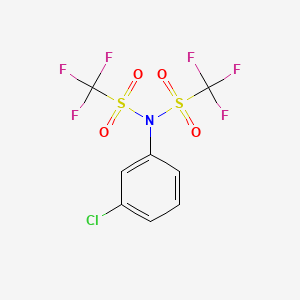
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of trifluoromethanesulfonyl fluoride with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures, usually around -40°C to 0°C, under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from solvents like toluene to obtain a pure crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a triflating reagent, facilitating the substitution of hydrogen atoms in organic molecules with trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include potassium hexamethyldisilazide (KHMDS) and palladium catalysts. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include triflated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound targets specific molecular pathways, particularly those involving nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the chlorine atom on the phenyl ring.
Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries.
Uniqueness
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C8H4ClF6NO4S2 |
|---|---|
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Clé InChI |
VPTHJRFJWASZSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


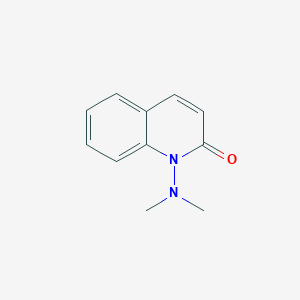
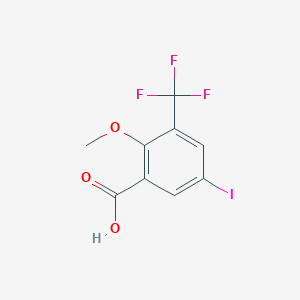
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
